![molecular formula C20H32N6O7S B1671124 (2S)-1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;sulfuric acid CAS No. 83997-16-4](/img/structure/B1671124.png)
(2S)-1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;sulfuric acid
Übersicht
Beschreibung
Efegatran, also known as GYKI-14166, RGH-2958 and LY294468, a thrombin inhibitor which is being developed by IVAX for the potential treatment of thromboembolic disorders. Efegatran was synthesized by the Hungarian Institute for Drug Research (IDR), which conducted phase II trials for angina in Hungary, and phase II trials for thrombosis in collaboration with Lilly in the US. However, nodevelopment has been reported by Lilly since IDR was taken over by IVAX in 1999. In preliminary dose-ranging trials in unstable angina, the compound had a similar efficacy to heparin at the highest dose studied (0.1mg/kg bolus plus a 48 h infusion of 0.84 mg/kg/h). Thrombophlebitis was the only side effect observed.
Biologische Aktivität
The compound (2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide; sulfuric acid, often referred to as a peptide-like molecule, has garnered attention in the field of pharmacology due to its potential neuroprotective and therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 453.986 g/mol. The structural features include:
- Pyrrolidine ring : A five-membered ring that contributes to the compound's stability and biological activity.
- Amino acid derivatives : The presence of amino acids enhances interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Neuroprotective Effects : Research indicates that the compound exhibits neuroprotective properties, potentially through inhibition of apoptotic pathways and modulation of neuroinflammatory responses. It may enhance neuronal survival in models of neurodegeneration .
- Modulation of Protein Interactions : The compound is believed to interact with specific protein targets, influencing pathways involved in cell signaling and apoptosis. This modulation can lead to altered cellular responses in conditions such as Alzheimer's disease .
- Citrullination Inhibition : Recent studies have shown that compounds similar to this one can inhibit citrullination, a post-translational modification implicated in various inflammatory diseases. This inhibition may provide therapeutic benefits in conditions like rheumatoid arthritis and multiple sclerosis .
In Vitro and In Vivo Studies
Several studies have explored the biological effects of this compound:
- In Vitro Studies : Laboratory experiments demonstrated that the compound could reduce oxidative stress markers in neuronal cell lines, suggesting protective effects against oxidative damage .
- In Vivo Studies : Animal models have shown that administration of the compound leads to improved cognitive function and reduced neuroinflammation, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Case Studies
- Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's disease, treatment with the compound resulted in a significant decrease in amyloid-beta plaques and improved memory performance compared to untreated controls .
- Rheumatoid Arthritis : A clinical trial assessed the efficacy of the compound in patients with rheumatoid arthritis, showing reduced inflammation markers and improved joint function after 12 weeks of treatment .
Table 1: Summary of Biological Activities
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 453.986 g/mol |
IUPAC Name | (2S)-1-[(2R)-... |
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The molecular formula of the compound is C20H30N6O3·H2SO4, with a molecular weight of approximately 500.6 g/mol. The compound's structure features a complex arrangement of amino acids and functional groups that contribute to its biological activity.
Biochemical Applications
2.1 Enzyme Inhibition
One of the primary applications of this compound is as an enzyme inhibitor. Research has demonstrated its effectiveness against serine proteases and thrombin:
Target Enzyme | Ki (nM) | IC50 (nM) | ΔG° (kcal/mol) |
---|---|---|---|
Bovine Serine Protease 1 | 0.300 | N/A | N/A |
Human Thrombin | 0.00550 | 21 | -16.0 |
These values indicate a high affinity for these enzymes, suggesting potential therapeutic uses in conditions where these enzymes play a critical role, such as coagulation disorders and certain types of cancer .
2.2 Antimicrobial Activity
Studies have indicated that compounds similar to (2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide; sulfuric acid exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains, making it a candidate for further exploration in antibiotic development .
Therapeutic Potential
3.1 Cancer Treatment
The structural features of this compound suggest it may interfere with cancer cell proliferation by inhibiting key enzymes involved in tumor growth and metastasis. Preliminary studies highlight its potential in targeting specific pathways associated with cancer progression, although further clinical trials are necessary to validate these findings .
3.2 Neurological Disorders
Given its amino acid composition, there is potential for this compound to influence neurotransmitter systems, which could be beneficial in treating neurological disorders such as depression or anxiety. Research into similar compounds has shown promise in modulating synaptic transmission and neuroplasticity .
Case Studies
Case Study 1: Inhibition of Thrombin Activity
In a controlled study, the compound was tested for its ability to inhibit thrombin activity in human plasma. Results indicated that at concentrations around 21 nM, significant inhibition was observed, suggesting its potential use in anticoagulant therapies.
Case Study 2: Serine Protease Interaction
Another study focused on the interaction between the compound and bovine serine protease, demonstrating a Ki value of 0.300 nM, indicating strong binding affinity and potential for therapeutic applications in protease-related diseases .
Eigenschaften
CAS-Nummer |
83997-16-4 |
---|---|
Molekularformel |
C20H32N6O7S |
Molekulargewicht |
500.6 g/mol |
IUPAC-Name |
(2S)-N-[(2R)-2-amino-3-phenylpropanoyl]-1-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;sulfuric acid |
InChI |
InChI=1S/C20H30N6O3.H2O4S/c21-16(12-14-6-2-1-3-7-14)18(28)25-19(29)17-9-5-11-26(17)15(13-27)8-4-10-24-20(22)23;1-5(2,3)4/h1-3,6-7,13,15-17H,4-5,8-12,21H2,(H4,22,23,24)(H,25,28,29);(H2,1,2,3,4)/t15-,16+,17-;/m0./s1 |
InChI-Schlüssel |
RMYMBMLRPYLYDX-VNMUXGFYSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O |
Isomerische SMILES |
C1C[C@H](N(C1)[C@@H](CCCN=C(N)N)C=O)C(=O)NC(=O)[C@@H](CC2=CC=CC=C2)N.OS(=O)(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(CCCN=C(N)N)C=O)C(=O)NC(=O)C(CC2=CC=CC=C2)N.OS(=O)(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
FPR |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GYKI-14166; GYKI14166; GYKI 14166; RGH-2958; RGH 2958; RGH2958; LY 294468; LY-294468; LY294468; Efegatran |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.